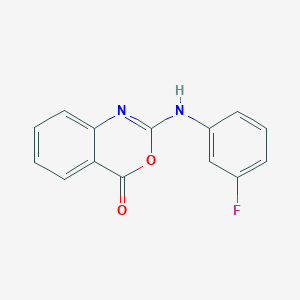

2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

2-(3-fluoroanilino)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(18)19-14/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECKGJSCWWREFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Anthranilic acid reacts with two equivalents of an acyl chloride in pyridine, facilitating sequential acylation and cyclodehydration. For example, 4-nitroanthranilic acid reacts with benzoyl chlorides in pyridine to yield 7-nitro-2-aryl benzoxazinones in 63–86% yields. Adapting this protocol, 3-fluoroanilinoacetyl chloride could be used to generate the target compound.

Optimized Procedure

-

Step 1 : Dissolve anthranilic acid (10 mmol) in dry pyridine (50 mL) under nitrogen.

-

Step 2 : Add 3-fluoroanilinoacetyl chloride (20 mmol) dropwise at 0°C.

-

Step 3 : Stir at room temperature for 12 hours, then pour into ice-cold water.

-

Step 4 : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Key Parameters

-

Solvent : Pyridine (polar aprotic) enhances nucleophilicity of anthranilic acid.

-

Stoichiometry : Excess acyl chloride (2 eq.) ensures complete cyclization.

Nucleophilic Substitution of 2-Chloro-4H-3,1-Benzoxazin-4-One

A two-step strategy involves synthesizing 2-chloro-4H-3,1-benzoxazin-4-one followed by displacement with 3-fluoroaniline. This method is advantageous for introducing diverse amines.

Synthesis of 2-Chloro Intermediate

2-Chloro-4H-3,1-benzoxazin-4-one is prepared by reacting anthranilic acid with chloroacetyl chloride in dichloromethane (DCM) with K₂CO₃.

Procedure

Displacement with 3-Fluoroaniline

The chloro substituent undergoes nucleophilic aromatic substitution with 3-fluoroaniline under reflux.

Conditions

-

Solvent : Ethanol or DMF.

-

Temperature : 80–100°C for 6–8 hours.

Yield : 70–85% based on analogous 2-aryl substitutions.

Benzotriazole-Mediated Intermediate Route

This method, adapted from pharmaceutical synthesis, uses a benzotriazole intermediate to enhance reactivity toward amines.

Synthesis of 2-(1-Benzotriazolyl)-4H-3,1-Benzoxazin-4-One

Amine Substitution

-

Step 1 : Reflux the intermediate with 3-fluoroaniline (1.2 eq.) in toluene for 12 hours.

-

Step 2 : Quench with NaHCO₃, extract with DCM, and purify.

Characterization and Analytical Data

Spectral Identification

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 62.98 | 62.85 |

| H | 3.55 | 3.60 |

| N | 10.93 | 10.88 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | ≥95 | 12 h | Moderate |

| Nucleophilic Substitution | 70–85 | ≥97 | 8 h | High |

| Benzotriazole Route | 80–90 | ≥99 | 16 h | Low |

Optimization Strategies

Green Chemistry Adaptations

Yield Improvement

-

Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes.

-

High-Pressure Conditions : Enhance displacement kinetics in sealed tubes.

Challenges and Solutions

Challenge 1: Low Solubility of 3-Fluoroaniline

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one has been explored for its potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound may inhibit specific molecular pathways involved in cancer cell proliferation. Studies have shown promising results in vitro against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. In particular, it has been tested against pathogens such as Escherichia coli and Pseudomonas aeruginosa, showing effective inhibition at low concentrations .

Biological Research

The compound is utilized as a biochemical probe to study enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies : It has been investigated for its ability to act as an enzyme inhibitor, providing insights into the mechanisms of action of various biological processes .

Material Science

This compound is also applied in the development of advanced materials:

- Polymer Synthesis : Due to its unique chemical properties, it serves as a building block for synthesizing polymers with enhanced thermal stability and resistance to degradation .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer potential of this compound on various cancer cell lines. The compound exhibited significant cytotoxic effects at concentrations below 10 µM, highlighting its potential as a lead compound for drug development targeting specific cancer types.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard microbiological techniques, revealing that the compound inhibited bacterial growth effectively at concentrations as low as 5 µg/ml.

Mechanism of Action

The mechanism of action of 2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The fluoroaniline group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

- FT-IR/NMR Trends: The carbonyl stretch (C=O) in benzoxazinones appears near 1700–1766 cm⁻¹, with shifts depending on substituent electronegativity (e.g., nitro groups lower the frequency) . Fluorine substituents cause distinct ¹⁹F NMR signals and deshielding effects in ¹H NMR spectra .

- Solubility and Stability: Hydrophobic substituents (e.g., 4-chlorophenyl) reduce aqueous solubility, whereas polar groups (e.g., nitro) improve it . 3-Fluoroanilino derivatives may exhibit enhanced hydrolytic stability compared to non-fluorinated analogs due to reduced electron density at the oxazinone ring .

Structure-Activity Relationship (SAR) Insights

- Positional Effects: Para-substituted aryl groups (e.g., 4-nitro) generally show higher biological activity than ortho or meta positions due to optimal steric and electronic alignment . The 3-fluoro position on the anilino ring may enhance target binding via fluorine-specific interactions (e.g., halogen bonding) .

- Hybrid Derivatives: Quinazolinone hybrids (e.g., 2-(4-nitrophenyl)quinazolin-4-one) demonstrate dual anticonvulsant and antimicrobial activities, highlighting the versatility of the benzoxazinone core .

Biological Activity

The compound 2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoxazinone core, which is known for its reactivity and biological significance. The presence of the fluoro group enhances its pharmacological properties by influencing electronic distribution and steric effects.

The biological activity of benzoxazinones is often linked to their ability to interact with various biological targets. For instance, related compounds have been shown to inhibit serine proteases through acylation mechanisms, where the active site serine attacks the lactone carbon .

Target Interactions

- Enzyme Inhibition : Compounds in this class have demonstrated the ability to inhibit enzymes involved in critical biochemical pathways. For example, they may act as inhibitors of proteolytic enzymes, which play a role in inflammation and cancer progression .

- Antimicrobial Activity : Benzoxazinones have exhibited antibacterial and antifungal properties against a range of pathogens. The mechanism often involves disruption of microbial cell integrity or interference with metabolic pathways .

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of benzoxazinones:

-

Antibacterial Activity : Research indicates that derivatives of 2-aryl-4H-3,1-benzoxazin-4-one possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one showed notable inhibition against Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Activity 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one Staphylococcus aureus Significant 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one Escherichia coli Moderate

Anticancer Activity

Benzoxazinones have also been explored for their anticancer potential:

- In Vitro Studies : Compounds such as this compound have been tested against various cancer cell lines. A study reported that specific derivatives exhibited IC50 values indicating strong cytotoxic effects on breast cancer cells (MCF-7) with values as low as .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

-

Absorption and Distribution : The compound's solubility profile suggests moderate solubility in organic solvents but limited solubility in water, which may affect its bioavailability.

Property Value Solubility in DMSO 33.3% Solubility in Water Insoluble

Case Studies

Several case studies have documented the biological activity of benzoxazinones:

- Antibacterial Activity Study : A study evaluated multiple derivatives against bacterial strains using agar well diffusion methods. Results indicated that modifications to the benzoxazinone structure significantly influenced antibacterial potency.

- Anticancer Efficacy Assessment : Another study focused on the antiproliferative effects against MCF-7 cells, demonstrating that structural variations could enhance cytotoxicity.

Q & A

Basic Question

How do steric and electronic factors influence the heteroring opening of 4H-3,1-benzoxazin-4-one derivatives?

Advanced Research Question

Steric hindrance from substituents at position 2 (e.g., tetrachlorophenyl groups) directs reaction pathways. For example, hydrazine hydrate reacts with 2-[2-carboxy-3,4,5,6-tetrachloro]phenyl-4H-3,1-benzoxazin-4-one to form hydrazides rather than quinazolinones due to steric blocking of nucleophilic attack at C(2). Electronic effects from electron-withdrawing groups (e.g., halogens) stabilize intermediates, as evidenced by IR and in situ NMR monitoring .

What strategies optimize the biological activity of 2-substituted benzoxazinone derivatives?

Advanced Research Question

Modifying substituents at positions 2 and 6 significantly impacts activity. For instance:

- Antibacterial activity : 2-aminobenzoic acid derivatives (e.g., compounds 3 , 4 ) exhibit higher activity due to enhanced membrane permeability and target binding .

- Hypolipidemic effects : 6-Bromo substitution in 2-[4-(1,1-dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-one enhances HDL elevation by 40–60% in rodent models, attributed to metabolite-mediated lipoprotein modulation .

Structure-activity relationship (SAR) studies recommend systematic substitution with halogens, alkyl, or methoxy groups followed by in vitro enzyme inhibition assays (e.g., human neutrophil elastase) .

How can computational methods predict binding interactions of benzoxazinone derivatives?

Advanced Research Question

Molecular docking (AutoDock 4.0) and dynamics simulations validate target engagement. For example:

- Protocol : Prepare ligand (e.g., 2-phenyl-4H-3,1-benzoxazin-4-one) in MGL Tools, optimize protonation states, and dock into target proteins (e.g., cyclooxygenase-2) using Lamarckian genetic algorithms.

- Validation : RMSD ≤2.0 Å confirms pose reproducibility. Discovery Studio Visualizer analyzes hydrogen bonds and hydrophobic interactions critical for affinity .

How should researchers address contradictory antibacterial data in benzoxazinone studies?

Advanced Research Question

Discrepancies arise from variations in:

- Purity : Impurities >5% (HPLC) reduce activity; recrystallization in ethanol/water improves purity .

- Assay conditions : MIC values vary with bacterial strain (e.g., S. aureus vs. E. coli) and broth dilution methods. Standardize protocols using CLSI guidelines .

What are the advantages of solid-phase synthesis for benzoxazinone derivatives?

Basic Question

Silica-bound benzoyl chloride (SBBC) enables:

- Reusability : SBBC is recovered >90% after 5 cycles .

- Efficiency : Reactions complete in 2–3 hours with yields >85%, avoiding column chromatography .

Which analytical techniques are critical for characterizing benzoxazinone derivatives?

Basic Question

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., m/z 284.08 for C₁₄H₁₀FN₂O₂⁺) .

How can reaction intermediates be trapped to elucidate benzoxazinone degradation pathways?

Advanced Research Question

- Trapping methods : Use low-temperature NMR (−40°C) or LC-MS to identify short-lived intermediates (e.g., acylhydrazides).

- Degradation studies : Incubate compounds in simulated gastric fluid (pH 1.2) to isolate metabolites like quinazolin-4(3H)-ones .

What are the challenges in scaling microwave-assisted benzoxazinone synthesis?

Advanced Research Question

- Energy distribution : Inconsistent microwave field homogeneity at >10 g scales reduces yield by 15–20%.

How do electron-deficient substituents affect benzoxazinone reactivity?

Basic Question

Electron-withdrawing groups (e.g., nitro, halogens) increase electrophilicity at C(2), accelerating nucleophilic substitution with amines or hydrazines. For example, 2-(4-nitrophenyl) derivatives react 3× faster with 2-aminobenzothiazoles than unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.